molecular formula C15H13ClO2S B6405932 4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% CAS No. 1261926-36-6

4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95%

Cat. No.: B6405932
CAS No.: 1261926-36-6
M. Wt: 292.8 g/mol
InChI Key: JIXZCUVMGFJPGV-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% (abbreviated as 4-CEPBA) is a chemical compound classified as a phenylbenzoic acid, which is an aromatic organic compound containing a C6H5COOH group. It is a colorless, crystalline solid with a melting point of 170-171 °C and a boiling point of 280-281 °C. 4-CEPBA has been used in scientific research as a reagent, as a ligand, and in organic synthesis. In

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the 4-chloro group of 4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% is responsible for its biological activity. It is believed that the 4-chloro group can interact with proteins and enzymes, leading to changes in the structure and activity of these proteins and enzymes. This can result in changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to have some effects on the metabolism of fatty acids, proteins, and carbohydrates. Additionally, it has been shown to have some effects on the synthesis of hormones, such as cortisol and adrenaline. It has also been shown to have some effects on the immune system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% in lab experiments include its high purity, low cost, and ease of synthesis. Additionally, it is a relatively stable compound and is not easily degraded in the presence of light or oxygen. The main limitation of 4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% is its potential toxicity, which should be taken into consideration when using the compound in experiments.

Future Directions

There are several potential future directions for 4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% research. One possible direction is to further explore its biochemical and physiological effects. Additionally, further research could be conducted on its potential use as a drug or therapeutic agent. Additionally, research could be conducted on its potential use as a catalyst in organic synthesis, as well as its potential use in the synthesis of other compounds. Finally, research could be conducted on its potential use as a ligand for metal complexes.

Synthesis Methods

4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% is synthesized by the reaction of 4-chlorobenzoic acid with 4-ethylthiophenol in the presence of a strong acid such as sulfuric acid. The reaction is carried out at a temperature of 80-90 °C and the yield is typically 95%.

Scientific Research Applications

4-Chloro-3-(4-ethylthiophenyl)benzoic acid, 95% has been used in scientific research for various applications. It has been used as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and in organic synthesis. It has also been used as a catalyst in the synthesis of polyurethanes and as a catalyst for the oxidation of alcohols. Additionally, it has been used in the synthesis of sulfur-containing heterocyclic compounds, such as thiophene derivatives and thiophene-containing polymers.

Properties

IUPAC Name

4-chloro-3-(4-ethylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c1-2-19-12-6-3-10(4-7-12)13-9-11(15(17)18)5-8-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXZCUVMGFJPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-36-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-(ethylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261926-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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